molecular formula C19H13ClF2N4O2S B3746875 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE

Cat. No.: B3746875
M. Wt: 434.8 g/mol
InChI Key: HNDCYZBWBZLZRN-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chlorodifluoromethoxyphenyl group, a thiazolyl group, and a benzodiazolyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Chlorodifluoromethoxyphenyl Intermediate: This step involves the reaction of chlorodifluoromethane with a phenol derivative under basic conditions to form the chlorodifluoromethoxyphenyl intermediate.

    Thiazole Ring Formation: The thiazole ring is synthesized through the cyclization of a suitable precursor, such as a thioamide, with an α-haloketone.

    Benzodiazole Ring Formation: The benzodiazole ring is formed by the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.

    Coupling Reactions: The final step involves coupling the chlorodifluoromethoxyphenyl intermediate with the thiazole and benzodiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares the chlorodifluoromethoxyphenyl group but differs in the other functional groups and ring structures.

    N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: Another similar compound with variations in the ring structures and functional groups.

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N4O2S/c20-19(21,22)28-13-7-5-12(6-8-13)24-17(27)10-26-15-4-2-1-3-14(15)25-18(26)16-9-23-11-29-16/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDCYZBWBZLZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE

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